molecular formula C11H20N2O4 B3235483 (R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester CAS No. 1354016-82-2

(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3235483
CAS No.: 1354016-82-2
M. Wt: 244.29
InChI Key: QYCDJLXQVCCCHB-MRVPVSSYSA-N
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Description

(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral pyrrolidine derivative of interest in medicinal chemistry and organic synthesis. The molecule features a pyrrolidine scaffold, a common motif in pharmaceuticals, which is functionalized with both a carboxymethyl-amino group and a tert-butyloxycarbonyl (Boc) protective group . The Boc group is a standard protecting group for amines, known for its stability under basic conditions and its ease of removal under mild acidic conditions . This makes the compound a versatile chiral building block for the synthesis of more complex molecules. While a specific mechanism of action for this exact compound is not defined in the literature, pyrrolidine-based structures are extensively researched for their biological activity. Related (R)-3-substituted pyrrolidines have been identified as key intermediates in the synthesis of cephalosporin antibiotics and histamine H3 receptor antagonists . Furthermore, analogous 3-carboxy and 3-aryl proline compounds have demonstrated potent activity as ionotropic glutamate receptor (iGluR) antagonists, showing particular selectivity for NMDA receptor subtypes, which are significant targets in neuroscience research . Researchers can leverage this compound's reactive handles—the secondary amine and the carboxylic acid—for further functionalization, such as amide bond formation or peptide coupling, to create novel compounds for biological screening and structure-activity relationship (SAR) studies. This product is offered For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-[[(3R)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-4-8(7-13)12-6-9(14)15/h8,12H,4-7H2,1-3H3,(H,14,15)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCDJLXQVCCCHB-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H](C1)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester, also known as CB52575460, is a compound with significant potential in various biological applications. Its unique structure, characterized by a pyrrolidine ring and carboxymethyl and amino functional groups, suggests a diverse range of biological activities. This article reviews the compound's synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C12H22N2O4
  • Molecular Weight : 258.31408 g/mol
  • CAS Number : 1354010-47-1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including protection and deprotection steps for various functional groups to ensure the stability of the intermediate products. The final product is obtained through selective reactions that maintain the integrity of the pyrrolidine structure while introducing the desired carboxymethyl and amino functionalities .

Enzyme Inhibition Studies

Recent studies have focused on the enzyme inhibition properties of this compound. For instance, it has been shown to exhibit selective inhibition against certain glycosidases:

Enzyme Inhibition at 5 mM Inhibition at 25 mM
β-Glucosidase43%20%
β-Galactosidase25%No increase
β-MannosidaseIncreased to 148%Increased to 240%
α-GalactosidaseActivated to ~155%Not specified

These results indicate that this compound can modulate enzyme activity, which may have implications in metabolic pathways and therapeutic applications .

Toxicological Profile

The compound's safety profile has been evaluated in various studies. It is reported to have low toxicity levels based on sub-chronic repeated-dose toxicity experiments. The No Observed Adverse Effect Level (NOAEL) was determined to be significantly high, indicating that the compound could be safe for use in higher concentrations without adverse effects .

Case Studies

Several case studies have highlighted the biological relevance of this compound:

  • Case Study on Glycosidase Inhibition : A study investigated its effects on glycosidase enzymes involved in carbohydrate metabolism. The compound showed promising results in selectively inhibiting β-glucosidase while enhancing β-mannosidase activity, suggesting potential applications in treating metabolic disorders related to carbohydrate metabolism .
  • Pharmacological Applications : Research has indicated that derivatives of this compound may serve as lead compounds for drug development targeting specific enzyme pathways involved in diseases such as diabetes and cancer. The modulation of glycosidase activity can influence cellular signaling pathways that are crucial in these conditions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to six analogs with modifications in substituents, stereochemistry, and functional groups. These variations influence physicochemical properties, reactivity, and biological activity.

Table 1: Comparative Analysis of Key Pyrrolidine Derivatives
Compound Name (IUPAC) Substituents at Position 3 Molecular Formula Molecular Weight (g/mol) Solubility Key Applications
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester Carboxymethyl-amino (-NH-CH2-COOH) C12H20N2O4 256.30 Moderate in polar solvents (e.g., DMSO, aqueous buffers) Intermediate for heterocyclic drug synthesis
(R)-2-(Toluene-4-sulfonyloxymethyl)pyrrolidine-1-carboxylic acid tert-butyl ester Tosyloxymethyl (-CH2-OTs) C17H25NO5S 367.45 High in organic solvents (e.g., EtOAc) Precursor for nucleophilic substitution reactions in inhibitor synthesis
(S)-2-[(Carboxymethyl-cyclopropyl-amino)-methyl]-pyrrolidine-1-carboxylic acid tert-butyl ester Cyclopropyl-carboxymethyl-amino C15H25N2O4 297.37 Low in water; soluble in DCM Conformationally restricted analogs for receptor binding studies
3-[(2-Chloro-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester Chloroacetyl-methyl-amino (-N(CH3)-CO-CH2-Cl) C12H20ClN2O3 287.75 Moderate in acetone, THF Alkylating agent in peptide modification
(R)-3-[(3-methyl-thiophene-2-carbonyl)-amino]-pyrrolidine-1-carboxylic acid tert-butyl ester 3-methyl-thiophene-2-carbonyl-amino C15H22N2O3S 310.41 Soluble in chloroform, DMF Aromatic interactions in kinase inhibitor design
(R)-3-(Thiazol-5-ylMethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester Thiazol-5-ylmethylsulfanyl (-S-CH2-thiazole) C13H20N2O2S2 308.44 Low in water; soluble in methanol Metal-binding motifs in enzyme inhibition

Key Differences and Research Findings

Reactivity and Synthetic Utility: The tosyl derivative () is highly reactive in nucleophilic substitutions due to the labile tosyl group, making it a preferred intermediate for introducing alkyl or aryl groups . In contrast, the carboxymethyl-amino analog () is more stable and suited for carboxylate-mediated coupling reactions. The chloroacetyl compound () serves as an electrophilic alkylating agent, enabling covalent modifications in peptide synthesis .

Solubility and Bioavailability: The carboxymethyl-amino group enhances aqueous solubility compared to hydrophobic analogs like the thiophene- or thiazol-containing derivatives (), which exhibit better membrane permeability .

Biological Activity: The thiazol-methylsulfanyl derivative () shows affinity for metalloenzymes due to sulfur-metal interactions, whereas the carboxymethyl-amino compound is utilized in targeting carboxylate-binding pockets (e.g., integrins or proteases) .

Stereochemical Impact :

  • The (S)-cyclopropyl analog () demonstrates distinct conformational preferences compared to the (R)-configured carboxymethyl derivative, affecting binding to chiral targets like G-protein-coupled receptors .

Q & A

Q. Methodological Answer :

  • Chiral HPLC : Use columns like Chiralpak® IA/IB with a mobile phase of hexane/isopropanol to resolve enantiomers. Retention time comparison against a known standard is critical .
  • NMR Spectroscopy : Analyze coupling constants in 1^1H-NMR (e.g., vicinal protons on the pyrrolidine ring) to confirm stereochemistry. For example, distinct splitting patterns in the 3.0–4.5 ppm range indicate R-configuration .
  • Polarimetry : Measure optical rotation (e.g., [α]D25[α]_D^{25}) and compare with literature values for the (R)-enantiomer .

Advanced: How to resolve contradictions in reaction yields between Boc-protected intermediates and final products?

Methodological Answer :
Discrepancies often arise from:

  • Incomplete Deprotection : Ensure acidic conditions (e.g., 4M HCl in dioxane) are maintained for ≥5 hours at room temperature to fully remove Boc groups .
  • Side Reactions : Monitor for tert-butyl carbamate formation via LC-MS. If detected, adjust reaction time or temperature to minimize byproducts .
  • Purification Losses : Use silica gel chromatography (gradient elution: PE/EA from 20:1 to 3:1) for intermediates. For final products, consider reverse-phase HPLC to improve recovery .

Advanced: What computational strategies predict the compound’s interactions with biological targets?

Q. Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding poses. Prepare the ligand by minimizing energy (e.g., UCSF Chimera) and the receptor (e.g., enzyme active site) by removing water molecules .
  • Binding Affinity Analysis : Calculate ΔG values for docking poses. Prioritize poses with hydrogen bonds between the carboxymethylamine group and key residues (e.g., Asp/Glu in proteases) .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability. Analyze RMSD (<2 Å) and ligand-protein interaction frequency .

Advanced: How to optimize regioselectivity in carboxymethylamine coupling reactions?

Q. Methodological Answer :

  • Catalyst Screening : Test Pd(OAc)₂/BINAP systems for Buchwald-Hartwig couplings or EDCI/HOBt for amide bonds. DMAP (4-dimethylaminopyridine) enhances selectivity in SN2 reactions .
  • Solvent Effects : Use anhydrous DCM or THF to minimize hydrolysis. Polar aprotic solvents (e.g., DMF) may improve solubility but increase side reactions.
  • Temperature Control : Perform reactions at 0–5°C to favor kinetic control. For example, slow addition of carboxymethylamine reduces undesired dimerization .

Advanced: What are the applications of this compound in medicinal chemistry?

Q. Methodological Answer :

  • Intermediate for Drug Candidates : Used to synthesize neurotensin receptor agonists (e.g., via Suzuki coupling with aryl halides) .
  • Enzyme Inhibitors : Functionalize the carboxymethylamine group to target metalloproteases (e.g., MMP-9) or kinases. Boc deprotection exposes the amine for further derivatization .
  • Peptidomimetics : The pyrrolidine scaffold mimics proline in peptide chains, enhancing metabolic stability in lead compounds .

Basic: What analytical techniques confirm compound identity and purity?

Q. Methodological Answer :

  • LC-MS : Use ESI+ mode to detect [M+H]⁺ ions. Expected m/z for the Boc-protected intermediate: ~315.3 .
  • 1^1H/13^{13}C-NMR : Key signals include tert-butyl protons (1.46 ppm, singlet) and pyrrolidine carbons (δ 25–50 ppm in 13^{13}C) .
  • Elemental Analysis : Validate C, H, N content (±0.3% theoretical) to confirm purity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
Reactant of Route 2
(R)-3-(Carboxymethyl-amino)-pyrrolidine-1-carboxylic acid tert-butyl ester

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